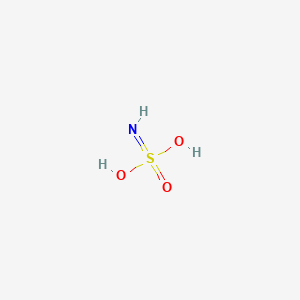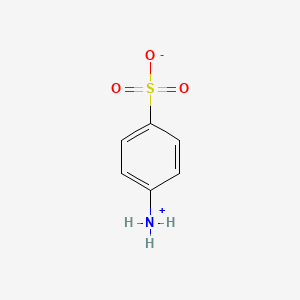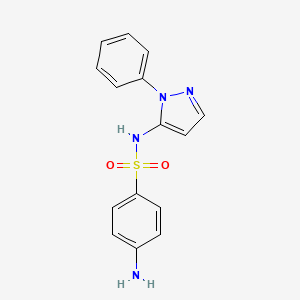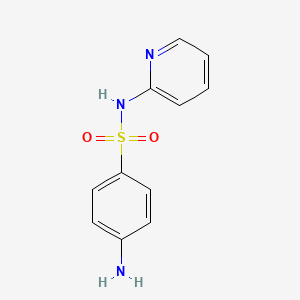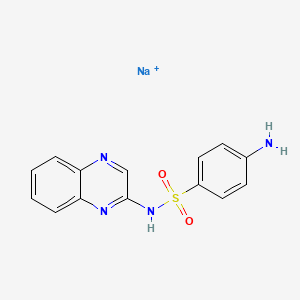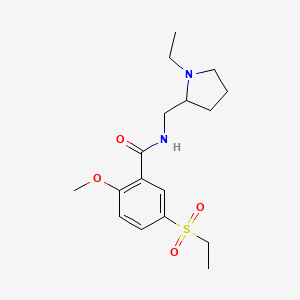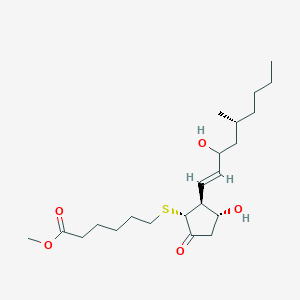
Methyl 6-((-3-hydroxy-2-(3-hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TFC-612 involves multiple steps, starting from the appropriate cyclopentane derivative. The key steps include:
Formation of the cyclopentane ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the hydroxyl and keto groups: These functional groups are introduced through selective oxidation and reduction reactions.
Attachment of the nonenyl side chain: This step involves the addition of the nonenyl group through a Grignard reaction or similar organometallic coupling.
Thioester formation: The final step involves the esterification of the intermediate with a thiol compound to form the thioester linkage.
Industrial Production Methods
Industrial production of TFC-612 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
TFC-612 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of thioesters and other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, TFC-612 is used as a model compound to study the reactivity of prostaglandin analogues. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity.
Biology
In biological research, TFC-612 is used to study the mechanisms of diabetic neuropathy. It has been shown to improve nerve conduction velocity and blood flow in diabetic rats, making it a valuable tool for understanding the pathophysiology of this condition .
Medicine
Medically, TFC-612 is being investigated for its potential to treat diabetic neuropathy. Its ability to improve nerve function and reduce ischemia in diabetic nerves makes it a promising candidate for therapeutic development .
Industry
In the pharmaceutical industry, TFC-612 is used in the development of new drugs for the treatment of diabetic complications. Its unique properties make it a valuable lead compound for drug discovery.
作用機序
TFC-612 exerts its effects primarily through its action on prostaglandin receptors. By mimicking the action of prostaglandin E1, it helps to improve blood flow and reduce inflammation in diabetic nerves. The molecular targets include prostaglandin receptors on nerve cells and blood vessels, which mediate its vasotropic and neuroprotective effects .
類似化合物との比較
Similar Compounds
Prostaglandin E1 (PGE1): The natural analogue of TFC-612, used in various medical applications.
ONO 2235: An aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Uniqueness
TFC-612 is unique in its ability to normalize nerve function and blood flow in diabetic rats, which is not fully achieved by other compounds like ONO 2235. Its dual action on both nerve conduction and vascular function sets it apart from other prostaglandin analogues .
If you have any more questions or need further details, feel free to ask!
特性
CAS番号 |
83058-69-9 |
|---|---|
分子式 |
C22H38O5S |
分子量 |
414.6 g/mol |
IUPAC名 |
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate |
InChI |
InChI=1S/C22H38O5S/c1-4-5-9-16(2)14-17(23)11-12-18-19(24)15-20(25)22(18)28-13-8-6-7-10-21(26)27-3/h11-12,16-19,22-24H,4-10,13-15H2,1-3H3/b12-11+/t16-,17?,18+,19-,22-/m1/s1 |
InChIキー |
KMYUINCCFSNYPC-VPTZPLTNSA-N |
異性体SMILES |
CCCC[C@@H](C)CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1SCCCCCC(=O)OC)O)O |
SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1SCCCCCC(=O)OC)O)O |
正規SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1SCCCCCC(=O)OC)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
methyl 6-((-3-hydroxy-2-(3-hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)hexanoate TEI 6122 TEI-6122 TFC 612 TFC-612 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)
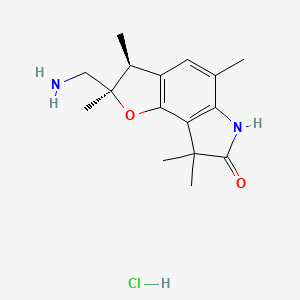
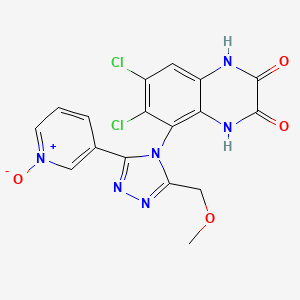

![2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B1682699.png)
